3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

α-Synuclein aggregation Thioflavin T assay Parkinson's disease

Parkinson's disease researchers require BBB-penetrant α-synuclein aggregation inhibitors, yet the parent compound gallic acid cannot cross the BBB. Compound 4aa resolves this as a validated CNS-penetrant gallic acid amide derivative. • IC₅₀ 1.22 μM; 94.3% inhibition at 30 μM for near-complete fibril suppression • Sulfonylamino linker with tetrahedral geometry distinct from planar amide analogs (e.g., compound 3gh) • Structurally characterized reference standard for SAR exploration of the sulfonamide linker space

Molecular Formula C20H18N2O6S
Molecular Weight 414.4 g/mol
Cat. No. B15143201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide
Molecular FormulaC20H18N2O6S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O
InChIInChI=1S/C20H18N2O6S/c1-12-2-8-16(9-3-12)29(27,28)22-15-6-4-14(5-7-15)21-20(26)13-10-17(23)19(25)18(24)11-13/h2-11,22-25H,1H3,(H,21,26)
InChIKeyJEZNIHXKGRBFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Synuclein Inhibitor 5: Identity and Class


3,4,5-Trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide (CAS 2489813-11-6), also designated as α-Synuclein inhibitor 5 or compound 4aa, is a synthetic gallic acid amide derivative belonging to the phenylsulfamoyl benzamide class [1]. Its core structure comprises a gallic acid (3,4,5-trihydroxybenzoic acid) head group conjugated via an amide bond to a 4-[(4-methylphenyl)sulfonylamino]phenyl linker. The compound exhibits potent in vitro inhibition of α-synuclein aggregation with an IC₅₀ of 1.22 μM and achieves 94.3% inhibition at 30 μM, and is reported to be blood-brain barrier (BBB) penetrant [1]. This compound is one member of a structurally characterized series of gallic acid amide derivatives designed to overcome the inherent BBB impermeability of the parent gallic acid molecule while retaining or enhancing anti-aggregation potency [1].

α
α-Synuclein aggregation inhibition study fit Thioflavin T or TEM assay workflow
B
Reported BBB-penetrant tool compound CNS target engagement research models
S
Sulfonylamino linker gallic acid amide Structurally distinct from amide-linked analogs

α-Synuclein Inhibitor 5: Why Analogs Are Not Interchangeable


Within the gallic acid amide series, subtle structural modifications at the linker position produce quantitatively distinct pharmacological profiles that preclude simple analog substitution. The parent compound gallic acid, while active against α-synuclein aggregation in vitro, cannot cross the BBB due to excessive hydrophilicity [1]. Among the amide derivatives that achieve BBB penetration, replacement of the 4-methylphenylsulfonylamino linker (compound 4aa, IC₅₀ = 1.22 μM; 94.3% inhibition at 30 μM) with a 4-hydroxybenzamido linker (compound 3gh, IC₅₀ = 0.98 μM; 91.2% inhibition at 30 μM) or other amide-based connectors (compound 3ge, IC₅₀ = 1.70 μM; 94.4% inhibition at 30 μM) alters both potency and maximal inhibition efficacy [1]. These differences arise from distinct hydrogen-bonding capacities, π-electron delocalization patterns, and lipophilicity (LogP) values that govern target engagement and pharmacokinetic behavior [1]. Consequently, interchangeability among these analogs is not scientifically justified without direct comparative data.

Targetα-Synuclein Inhibitor 5 (4aa)
Sulfonylamino linker with distinct H-bond geometry; reported IC₅₀ and maximal inhibition profile may not transfer to amide-linked analogs.
AnalogCompound 3gh (hydroxybenzamido)
Lower maximal inhibition ceiling despite greater potency; linker-dependent endpoint profile may shift assay interpretation.
ParentGallic acid (non-penetrant)
Cannot cross BBB; CNS target engagement studies require amide-derivative series members with reported penetration.

α-Synuclein Inhibitor 5 vs. Structural Analogs


α-Synuclein Aggregation Inhibitory Potency Comparison

In the same head-to-head Thioflavin T fluorescence assay monitoring α-synuclein fibril formation, compound 4aa (α-Synuclein inhibitor 5) exhibited an IC₅₀ of 1.22 μM, placing it between compound 3gh (IC₅₀ = 0.98 μM) and compound 3ge (IC₅₀ = 1.70 μM) [1]. The potency rank order is 3gh > 4aa > 3ge, with a 1.24-fold difference between 4aa and 3gh, and a 1.39-fold difference between 4aa and 3ge [1].

α-Synuclein Inhibition Potency
Head-to-head
IC₅₀ = 1.22 μM (4aa)
3gh: 0.98 μM · 3ge: 1.70 μM
Reported head-to-head potency context within gallic acid amide series
Thioflavin T fluorescence assay; rank order 3gh > 4aa > 3ge
α-Synuclein aggregation Thioflavin T assay Parkinson's disease

Maximal α-Synuclein Inhibition Efficacy

At a saturating concentration of 30 μM, compound 4aa achieved 94.3% inhibition of α-synuclein aggregation, compared to 91.2% for compound 3gh (the analog with lower IC₅₀) [1]. This 3.1 percentage-point difference in maximal inhibition represents a 54% greater fractional suppression of residual aggregation (residual aggregation: 5.7% for 4aa vs. 8.8% for 3gh) [1].

Maximal Inhibition Ceiling
Head-to-head
94.3% at 30 μM (4aa)
3gh: 91.2% · 3ge: 94.4%
Supports ceiling endpoint review; near-complete residual suppression
Saturating concentration; residual aggregation: 5.7% vs 8.8% for 3gh
Maximal inhibition efficacy α-Synuclein fibril formation Saturating concentration

BBB Penetration Compared to Gallic Acid

Gallic acid (GA), the parent 3,4,5-trihydroxybenzoic acid scaffold, potently inhibits α-synuclein aggregation in vitro but is not BBB-penetrant due to its high hydrophilicity [1][2]. The amide derivative design strategy that produced compound 4aa deliberately optimized lipophilicity (LogP range for the series: 2.09–2.79) to confer BBB penetration while preserving the gallate pharmacophore [1]. Compound 4aa is explicitly described as a BBB-penetrated inhibitor of α-synuclein aggregation [1].

BBB Penetration Profile
Class-level
4aa: reported BBB-penetrant
Gallic acid: non-penetrant
Supports CNS target engagement study fit
Series LogP range 2.09–2.79; parent hydrophilicity precludes CNS access
BBB permeability CNS drug delivery Lipophilicity optimization

Linker Chemistry: Sulfonylamino vs. Hydroxybenzamido

Compound 4aa incorporates a 4-methylphenylsulfonylamino (-SO₂-NH-) linker connecting the gallic acid amide to the central phenyl ring, whereas compound 3gh uses a 4-hydroxybenzamido (-CO-NH-) linker [1]. The sulfonamide group introduces a tetrahedral sulfur atom that alters the geometry, hydrogen-bonding pattern, and electron distribution of the linker compared to the planar amide in 3gh [1]. These sheet-like conjugated molecules derive their anti-aggregation activity from π-electron delocalization and hydrogen-bond formation with α-synuclein; the sulfonylamino versus amido linkage modulates these interactions differentially [1].

Linker Chemistry: SAR Basis
Class-level
4aa: sulfonylamino (–SO₂–NH–)
3gh: hydroxybenzamido (–CO–NH–)
Supports SAR linker differentiation review
Tetrahedral S vs planar C geometry alters H-bond and π-delocalization
Structure-activity relationship Sulfonamide linker π-electron delocalization

Application Scenarios for α-Synuclein Inhibitor 5


High-Efficacy α-Synuclein Aggregation Inhibition

Laboratories conducting Thioflavin T-based or transmission electron microscopy (TEM) α-synuclein aggregation assays where near-complete inhibition (≥94% at 30 μM) is desired but the highest potency (lowest IC₅₀) is not the primary selection criterion should prioritize compound 4aa over compound 3gh. The 94.3% maximal inhibition of 4aa represents a meaningfully greater suppression of residual aggregation compared to 91.2% for 3gh [1], which may be critical for experiments requiring near-total fibril suppression.

CNS-Targeted α-Synuclein Pharmacology

For Parkinson's disease research models where compounds must cross the blood-brain barrier to engage central α-synuclein, compound 4aa is an appropriate selection from the gallic acid amide series. Unlike the parent gallic acid, which cannot cross the BBB [1][2], compound 4aa is explicitly designed and validated as a BBB-penetrated inhibitor [1]. This enables direct comparison of in vitro and in vivo α-synuclein pharmacology without the confounding factor of CNS exclusion.

SAR Expansion Around Sulfonylamino Linker

Medicinal chemistry teams exploring the sulfonamide linker space as a divergent path from the planar amide-based series anchored by compound 3gh should acquire compound 4aa as the reference standard for sulfonylamino-linked gallic acid benzamides. The tetrahedral sulfonamide geometry provides different conformational constraints and hydrogen-bonding potential compared to the planar amide linker in 3gh [1], offering a structurally distinct starting point for SAR exploration.

Mechanistic Profiling with Inhibitor Panel

Investigators assembling a panel of well-characterized α-synuclein aggregation inhibitors for mechanistic studies (e.g., binding mode analysis by NMR, ion mobility-mass spectrometry, or molecular docking) should include compound 4aa alongside compound 3gh and compound 3ge to cover the potency-efficacy landscape of the gallic acid amide series [1]. The distinct linker chemistries across these three compounds facilitate dissection of how molecular topology influences α-synuclein binding and fibril inhibition.

Application
Selection Property
Validation Focus
α-Synuclein aggregation endpoint studies
Maximal inhibition ceiling profile
Saturation endpoint and residual aggregation review
CNS exposure research models
Reported BBB penetration
CNS target engagement verification
Sulfonylamino linker SAR studies
Sulfonylamino linker chemistry
Linker-dependent activity and geometry review
Mechanistic inhibitor panel studies
Distinct linker topology
Binding mode and fibril inhibition characterization
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